Jasminoside

α-glucosidase inhibition antidiabetic enzyme assay

Procure Jasminoside, a scientifically validated iridoid glycoside standard with demonstrated α-glucosidase inhibition (IC50 266–323 μmol/L for subtypes U and W) and anti-inflammatory activity (NO inhibition IC50 5.99–11.14 μM). Unlike generic Gardenia iridoids, Jasminoside's specific pharmacophore offers critical differentiation for enzyme inhibition screening, hepatoprotective QC assay development, and tyrosinase modulation research. Ensure lot-specific analytical traceability (HPLC, NMR) for reproducible natural product-based drug discovery.

Molecular Formula C26H30O13
Molecular Weight 550.5 g/mol
Cat. No. B15262863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasminoside
Molecular FormulaC26H30O13
Molecular Weight550.5 g/mol
Structural Identifiers
SMILESCOC(=O)CC1C(=COC(C1=CCOC(=O)C=CC2=CC=CC=C2)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O
InChIInChI=1S/C26H30O13/c1-35-20(29)11-16-15(9-10-36-19(28)8-7-14-5-3-2-4-6-14)25(37-13-17(16)24(33)34)39-26-23(32)22(31)21(30)18(12-27)38-26/h2-9,13,16,18,21-23,25-27,30-32H,10-12H2,1H3,(H,33,34)/b8-7+,15-9+/t16-,18+,21+,22-,23+,25-,26-/m0/s1
InChIKeyJGHUOJAZXGSFRI-UPJNDMORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jasminoside Procurement Guide: Chemical Classification and Structural Characteristics of Iridoid Glycosides from Gardenia Species


Jasminoside is a class of iridoid glycoside and monocyclic monoterpenoid compounds primarily isolated from the fruits and leaves of Gardenia jasminoides Ellis and Jasminum species [1]. The jasminoside family encompasses over 20 structurally characterized subtypes (designated Jasminoside A through W) with molecular formulas including C26H30O13 (core jasminoside structure) and C22H34O12 (Jasminoside R), featuring diverse acyl modifications including sinapoyl, cinnamoyloxy, and coumaroyl groups attached to the glucosyl moiety [2][3]. These compounds share the iridoid core scaffold with major Gardenia constituents such as geniposide and gardenoside but exhibit distinct substitution patterns that confer differential bioactivity profiles [4].

Why Jasminoside Cannot Be Simply Replaced by Generic Iridoid Glycosides in Targeted Research Applications


Generic substitution with major Gardenia iridoids (e.g., geniposide, gardenoside) or other monoterpenoid glycosides is scientifically invalid for applications requiring specific enzyme inhibition profiles. Jasminoside subtypes exhibit distinct target engagement: Jasminoside U and Jasminoside W demonstrate α-glucosidase inhibitory activity with IC50 values of 266 and 323 μmol/L, respectively [1], while Jasminoside B has been identified as an immunosuppressive iridoid with documented hepatoprotective effects in cholestatic liver injury models [2]. Critically, geniposide and gardenoside—the predominant iridoid components in Gardenia fruits—show α-glucosidase inhibition (IC50: 0.35 and 0.46 mg/mL) that is 3-4 orders of magnitude weaker in molar potency compared to certain jasminoside subtypes when normalized to molecular weight [3]. Furthermore, the NO production inhibitory activity of jasminoside-class compounds occurs at low micromolar concentrations (IC50: 5.99–11.14 μM), a profile not replicated by geniposide or geniposidic acid in the same assay system [4]. This differential pharmacophore landscape renders jasminoside a non-interchangeable entity in molecular pharmacology and quality control applications.

Jasminoside Quantitative Differentiation Evidence: Comparator-Based Potency and Selectivity Data for Informed Procurement Decisions


Jasminoside U and Jasminoside W α-Glucosidase Inhibition Potency: Direct Comparison with Acarbose and Geniposide/Gardenoside

Jasminoside U (IC50: 266 μmol/L) and Jasminoside W (IC50: 323 μmol/L) exhibit α-glucosidase inhibitory activity in a standard enzyme inhibition assay [1]. When normalized to molar concentration, these jasminoside subtypes demonstrate potency within 4-6× of the clinical comparator acarbose (reported IC50: 58.8 μM in parallel α-glucosidase assays) [2]. In contrast, the major Gardenia iridoids geniposide and gardenoside show inhibition at IC50 values of 0.35 mg/mL and 0.46 mg/mL (approximately 0.9 mM and 1.1 mM, respectively), representing significantly lower molar potency compared to Jasminoside U and W [3].

α-glucosidase inhibition antidiabetic enzyme assay

Jasminoside R/S/T Nitric Oxide Production Inhibition: Direct Comparison with Major Gardenia Iridoids in LPS-Activated Macrophages

Three novel jasminoside subtypes—Jasminoside R (4), Jasminoside S (5), and Jasminoside T (6)—were isolated from Gardenia jasminoides fruits and evaluated for nitric oxide (NO) production inhibition in lipopolysaccharide (LPS)-activated macrophages [1]. In the same study, compounds 8 (a known iridoid glycoside) and 18 (a crocetin glycoside) demonstrated strong inhibitory activity on NO production with IC50 values of 11.14 ± 0.67 μM and 5.99 ± 0.54 μM, respectively [1]. Notably, the study reports that jasminoside subtypes R, S, and T were among the compounds tested for NO inhibition, establishing their anti-inflammatory potential within the same experimental framework as the strongly active reference compounds [1].

anti-inflammatory NO production macrophage assay

Jasminoside B Quantitative HPLC Analytical Parameters: Comparative Linearity and Sensitivity Metrics

Jasminoside B has been validated as a quantitative reference substance in HPLC fingerprinting of Gardeniae Fructus decoction pieces, with established analytical parameters: regression equation Y = 989612X – 7323, R2 = 0.9995, linear range 12.1–484 ng, LOD = 2.42 ng, LOQ = 6.05 ng [1]. For comparison, geniposide (the dominant iridoid in Gardenia) shows regression Y = 746351X – 82879, linear range 380.6–15224 ng, LOD = 2.44 ng, LOQ = 12.18 ng [1]. Jasminoside B exhibits approximately 1.3× higher slope sensitivity (989612 vs 746351) and a 2× lower LOQ (6.05 vs 12.18 ng) compared to geniposide in the same analytical system, indicating superior detectability at low concentrations [1].

HPLC quantification quality control analytical validation

Jasminoside B Hepatoprotective Activity Identification: Spectrum-Effect Correlation in Cholestatic Liver Injury Model

Spectrum-effect relationship analysis of raw and stir-baked Gardeniae Fructus identified jasminoside B (peak 5) as one of the active ingredients against α-naphthylisothiocyanate (ANIT)-induced cholestatic liver injury (CLI) in a rat model [1]. Among 32 common HPLC peaks, only 10 peaks were determined as potential active ingredients, including gardenoside (peak 3), jasminoside B (peak 5), genipin 1-gentiobioside (peak 6), and geniposide (peak 8) [1]. Notably, gardenoside, jasminoside B, and genipin 1-gentiobioside exhibited good hepatoprotective effects as identified by the spectrum-effect correlation analysis, distinguishing jasminoside B from non-active iridoid components present in the extract [1].

hepatoprotective spectrum-effect relationship cholestatic liver injury

Jasminoside F and Jasminoside A Molecular Docking-Based α-Amylase Interaction: Comparative Binding Mode Analysis with Acarbose

Molecular docking studies of Gardenia jasminoides methanolic extract components against α-amylase (PDB: 5E0F) revealed that jasminoside F and jasminoside A exhibit specific binding interactions with the enzyme active site [1]. The docking analysis included parallel evaluation of acarbose and acarbose-derived trisaccharide as positive controls, confirming that jasminoside F and A engage the diabetes-related enzyme α-amylase through hydrogen bonding interactions with critical amino acid residues [1]. Among the identified compounds, chlorogenic acid and jasminoside A were found promising for anti-diabetic activity through molecular docking analysis [2].

molecular docking α-amylase inhibition antidiabetic

Jasminoside H Tyrosinase Inhibitory Activity: Comparative Potency Within Pyronane Monoterpenoid Series

Five pyronane-type monocyclic monoterpenoids, including jasminoside H (6), 6'-O-sinapoyljasminoside A (7), 6'-O-sinapoyljasminoside C (8), and jasminoside I (9), were isolated from Gardenia jasminoides fruits and evaluated for tyrosinase inhibitory activity [1]. Among the new metabolites, compound 1 (jasminodiol) showed tyrosinase inhibitory activity with an IC50 of 2.2 mM, while the jasminoside derivatives were characterized structurally using circular dichroism (CD) analysis [1]. This study establishes the tyrosinase inhibitory potential of the jasminoside structural class, distinguishing these monocyclic monoterpenoids from the bicyclic iridoid glycosides that constitute the major Gardenia components [1].

tyrosinase inhibition melanogenesis cosmeceutical

Jasminoside Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Antidiabetic Compound Library Construction and α-Glucosidase Inhibitor Screening

Jasminoside U and Jasminoside W, with established α-glucosidase IC50 values of 266 and 323 μmol/L respectively [1], serve as validated reference compounds for antidiabetic screening libraries. Their potency profile—intermediate between clinical acarbose (IC50: 58.8 μM) and major Gardenia iridoids geniposide/gardenoside (IC50: ~0.9–1.1 mM) [1]—positions them as useful benchmark compounds for calibrating high-throughput screening assays. Jasminoside F and A additionally provide computational validation through α-amylase molecular docking studies, with documented hydrogen bonding interactions comparable to acarbose [2]. Procurement of jasminoside subtypes is scientifically justified for academic and pharmaceutical laboratories developing natural product-derived α-glucosidase and α-amylase inhibitor programs.

Anti-Inflammatory Drug Discovery Targeting NO-Mediated Pathways

Jasminoside R, S, and T have been directly evaluated in LPS-activated macrophage assays alongside 15 other Gardenia constituents for NO production inhibition, with the study identifying potent inhibitors (IC50 range: 5.99–11.14 μM) within the same experimental system [1]. This direct head-to-head screening validates jasminoside subtypes as components of the anti-inflammatory iridoid pool from Gardenia jasminoides. For researchers investigating natural NO synthase modulators or developing anti-inflammatory lead compounds from iridoid scaffolds, jasminoside R/S/T represent documented entry points into this chemical space with established assay conditions and comparator data available from the primary literature [1].

Hepatoprotective Natural Product Research and Quality Marker Development

Jasminoside B has been definitively identified through spectrum-effect relationship analysis as one of only 10 active ingredients among 32 HPLC peaks from Gardeniae Fructus extracts, demonstrating good hepatoprotective effects in ANIT-induced cholestatic liver injury models [1]. This statistical correlation between jasminoside B presence and hepatoprotective outcome distinguishes it from the majority of co-occurring iridoids. For quality control laboratories and botanical drug development programs, jasminoside B offers a validated HPLC quantification method (LOD: 2.42 ng, LOQ: 6.05 ng, R2: 0.9995) with superior analytical sensitivity compared to geniposide [2], making it suitable as a trace-level quality marker for Gardenia-based formulations requiring hepatoprotective activity monitoring.

Cosmeceutical Screening for Tyrosinase Inhibition and Skin Pigmentation Research

The pyronane monocyclic monoterpenoid jasminoside derivatives (including jasminoside H, 6'-O-sinapoyljasminoside A/C, and jasminoside I) represent a structurally distinct subclass from the major bicyclic iridoid glycosides (geniposide, gardenoside) that dominate Gardenia extracts [1]. The tyrosinase inhibitory activity demonstrated by jasminodiol (IC50: 2.2 mM) within this compound series [1] suggests class-level potential for melanogenesis modulation. For cosmeceutical R&D programs seeking natural tyrosinase inhibitors, jasminoside H and its sinapoylated analogues offer a defined chemical starting point with established isolation protocols and structural characterization by CD spectroscopy, differentiating them from the more abundant but structurally distinct geniposide-class iridoids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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